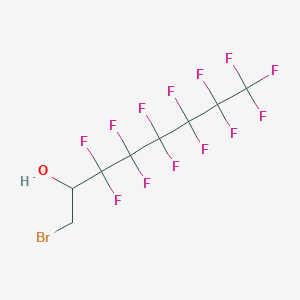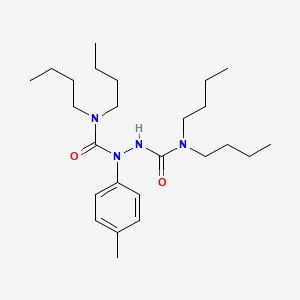
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butyl groups attached to the nitrogen atoms and a methylphenyl group attached to the hydrazine moiety. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide typically involves the reaction of 4-methylphenylhydrazine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry and as a catalyst in polymerization reactions.
N,N’-Dimethylethylenediamine: Used as a chelating agent and in the preparation of metal complexes.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide is unique due to its specific combination of butyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
88452-27-1 |
|---|---|
Molecular Formula |
C25H44N4O2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1,1-dibutyl-3-(dibutylcarbamoylamino)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H44N4O2/c1-6-10-18-27(19-11-7-2)24(30)26-29(23-16-14-22(5)15-17-23)25(31)28(20-12-8-3)21-13-9-4/h14-17H,6-13,18-21H2,1-5H3,(H,26,30) |
InChI Key |
JGSHCGNZMTUSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NN(C1=CC=C(C=C1)C)C(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
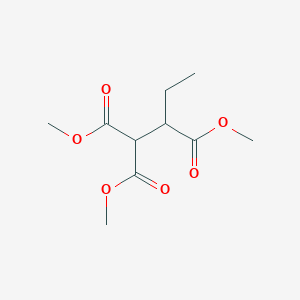

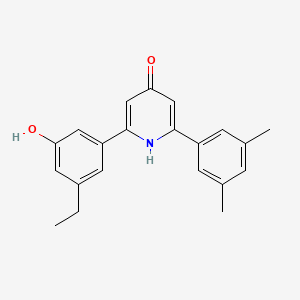

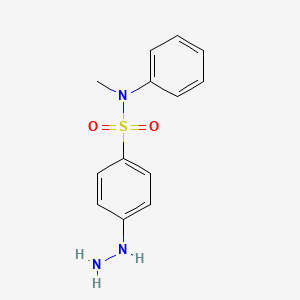

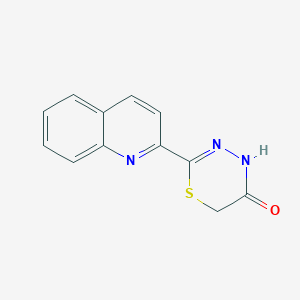

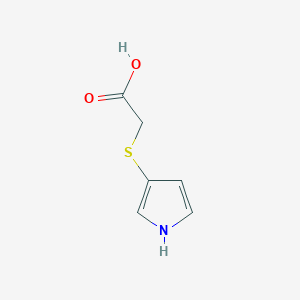
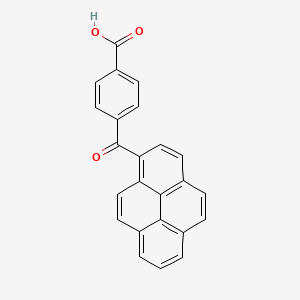

![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
